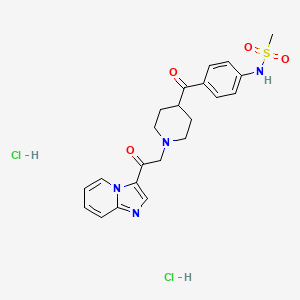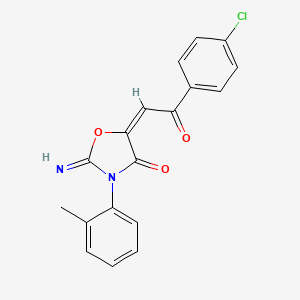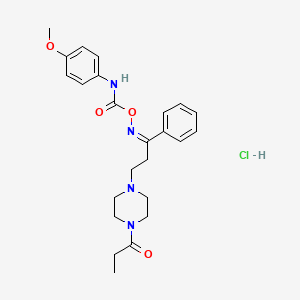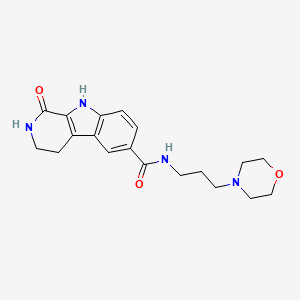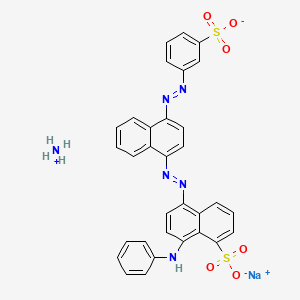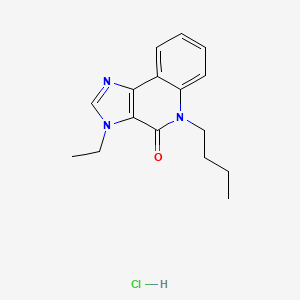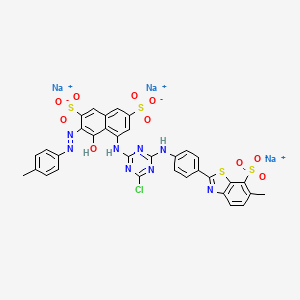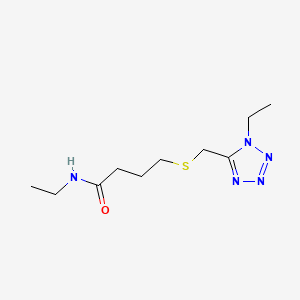
2,2'-((Dimethylgermylene)dithio)bis(ethylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) typically involves the reaction of dimethylgermanium dichloride with ethylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The ethylamine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Germanium dioxide.
Reduction: Dimethylgermanium hydrides.
Substitution: Various substituted germanium amines.
Wissenschaftliche Forschungsanwendungen
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of redox states and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-dithio-bis(ethylamine): Similar structure but lacks the germanium atom.
Dimethylgermanium dichloride: Precursor used in the synthesis of the compound.
Ethylamine: Basic building block in the synthesis.
Uniqueness
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential applications not observed in similar compounds. The combination of germanium with sulfur and nitrogen atoms enhances its reactivity and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
91485-88-0 |
|---|---|
Molekularformel |
C6H18GeN2S2 |
Molekulargewicht |
255.0 g/mol |
IUPAC-Name |
2-[2-aminoethylsulfanyl(dimethyl)germyl]sulfanylethanamine |
InChI |
InChI=1S/C6H18GeN2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 |
InChI-Schlüssel |
MBBWBBMSJRKZJP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(SCCN)SCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


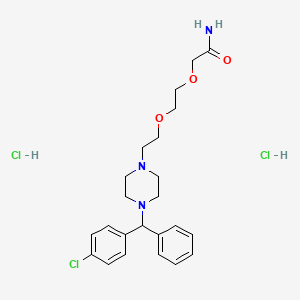
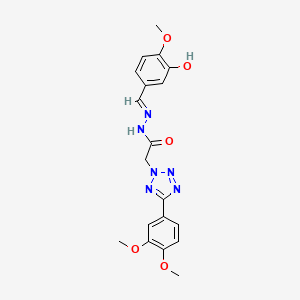
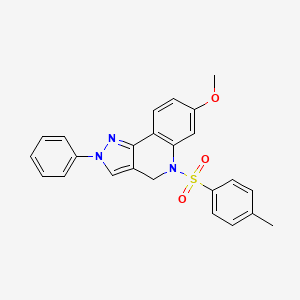
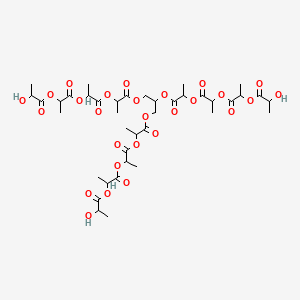
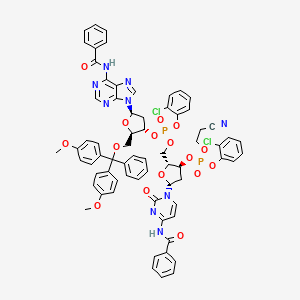
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
